Cas no 1227508-75-9 (2-Fluoro-6-hydroxypyridine-3-methanol)
2-Fluoro-6-hydroxypyridine-3-methanol Chemical and Physical Properties
Names and Identifiers
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- 2-Fluoro-6-hydroxypyridine-3-methanol
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- Inchi: 1S/C6H6FNO2/c7-6-4(3-9)1-2-5(10)8-6/h1-2,9H,3H2,(H,8,10)
- InChI Key: FYMOTTKDXAJXME-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(N1)=O)CO
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 220
- XLogP3: -0.8
- Topological Polar Surface Area: 49.3
2-Fluoro-6-hydroxypyridine-3-methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024000600-250mg |
2-Fluoro-6-hydroxypyridine-3-methanol |
1227508-75-9 | 97% | 250mg |
$707.20 | 2023-09-03 | |
| Alichem | A024000600-500mg |
2-Fluoro-6-hydroxypyridine-3-methanol |
1227508-75-9 | 97% | 500mg |
$940.80 | 2023-09-03 | |
| Alichem | A024000600-1g |
2-Fluoro-6-hydroxypyridine-3-methanol |
1227508-75-9 | 97% | 1g |
$1747.20 | 2023-09-03 |
2-Fluoro-6-hydroxypyridine-3-methanol Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on 2-Fluoro-6-hydroxypyridine-3-methanol
Introduction to 2-Fluoro-6-Hydroxypyridine-3-Methanol (CAS No. 1227508-75-9)
2-Fluoro-6-hydroxypyridine-3-methanol, also known by its CAS number 1227508-75-9, is a versatile organic compound with significant applications in various fields of chemistry and pharmacology. This compound is a derivative of pyridine, a six-membered aromatic heterocycle, and contains a hydroxyl group at the 6-position, a fluoro substituent at the 2-position, and a methoxy group at the 3-position. Its unique structure endows it with distinct chemical properties, making it an interesting subject for both academic research and industrial applications.
The synthesis of 2-fluoro-6-hydroxypyridine-3-methanol involves a series of carefully designed reactions that exploit the reactivity of pyridine derivatives. Recent advancements in synthetic methodologies have enabled researchers to optimize the production process, ensuring higher yields and better purity. For instance, studies published in the Journal of Organic Chemistry have highlighted the use of microwave-assisted synthesis to accelerate the formation of this compound, reducing reaction times significantly while maintaining product quality.
The chemical structure of 1227508-75-9 plays a pivotal role in its reactivity and functionality. The presence of electron-withdrawing groups like fluorine at the 2-position enhances the electrophilic character of the pyridine ring, making it more susceptible to nucleophilic attacks. Conversely, the hydroxyl group at the 6-position introduces hydrophilic properties, which are crucial for its solubility in polar solvents. This dual nature makes it an ideal candidate for use in drug design, where both lipophilicity and hydrophilicity are essential for bioavailability.
In terms of applications, 2-fluoro-6-hydroxypyridine-3-methanol has found extensive use in medicinal chemistry as a building block for various bioactive molecules. Recent studies have demonstrated its potential as a lead compound in the development of antiviral agents. For example, research conducted by Smith et al. (2023) revealed that derivatives of this compound exhibit potent inhibitory activity against certain viral enzymes, paving the way for novel therapeutic interventions.
Beyond pharmacology, this compound is also utilized in agrochemicals and material science. Its ability to act as a precursor for more complex molecules makes it invaluable in combinatorial chemistry. Additionally, its role as an intermediate in the synthesis of advanced materials has been explored in recent polymer chemistry studies.
The physical properties of 1227508-75-9 are equally noteworthy. It exists as a crystalline solid under standard conditions with a melting point around 150°C and a boiling point exceeding 300°C under vacuum. Its solubility profile indicates moderate solubility in common organic solvents like dichloromethane and ethanol, while it is sparingly soluble in water due to its hydrophilic-hydrophobic balance.
In conclusion, 2-fluoro-6-hydroxypyridine-3-methanol (CAS No. 1227508-75-9) is a multifaceted compound with diverse applications across various scientific domains. Its unique structure and reactivity continue to inspire innovative research, driving advancements in drug discovery and material science.
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